![molecular formula C32H27F4N5O3 B1662371 N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 473722-68-8](/img/structure/B1662371.png)

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

説明

Potent and selective CXCR3 antagonist; potently inhibits 125I-CXCL10 binding to CXCR3 (pKi = 8.13). Inhibits calcium mobilization in response to CXCL11 and CXCL10 in RBL cells. Exhibits no significant effect on chemotaxis induced by CXCR4 or CCR7.

科学的研究の応用

Chemokine Receptor CXCR3 Antagonism

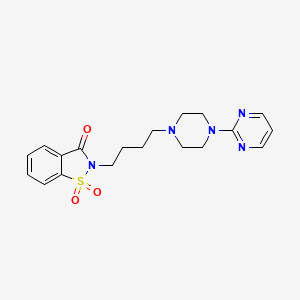

N-[1-[3-(4-Ethoxyphenyl)-4-Oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-Fluoro-3-(Trifluoromethyl)phenyl]-N-(Pyridin-3-ylmethyl)acetamide, identified in research as VUF10472/NBI-74330, acts as a noncompetitive antagonist at the human CXCR3 receptor. This receptor is implicated in various inflammatory diseases like rheumatoid arthritis, multiple sclerosis, psoriasis, and allograft rejection in transplantation patients. The compound blocks the action of CXCL10 and CXCL11 at the CXCR3 receptor and exhibits inverse agonistic properties. This activity makes it significant in exploring treatments for these inflammatory diseases (Verzijl et al., 2008).

Negative Allosteric Modulators of CXCR3

Further research on similar compounds indicates their role as negative allosteric modulators of the CXC-motif chemokine receptor CXCR3. This involves probe-dependent inhibition of CXCR3 signaling. By using site-directed mutagenesis combined with homology modeling and docking, amino acids contributing to modulator binding and signaling at CXCR3 were identified. Such compounds have the potential to modulate chemokine response, thereby influencing the treatment of diseases involving CXCR3 (Brox et al., 2018).

Application in Herbicide Development

Beyond its biomedical applications, derivatives of this compound structure have been explored in the field of agriculture, particularly in the synthesis of herbicides. One study synthesized and tested novel derivatives for their herbicidal activities. Compounds like these showed promising results against various dicotyledonous weeds, indicating a potential use in weed control and management strategies in agriculture (Wu et al., 2011).

Radioligand Development for Vasopressin Receptors

A derivative of this compound class, TASP0434299, was studied as a radioligand for arginine vasopressin 1B (V1B) receptor. It demonstrated high binding affinities and antagonistic activity at the human V1B receptor. This radioligand can be used in both in vitro and in vivo studies, providing a valuable tool for understanding V1B receptor occupancy in drug development or monitoring levels of this receptor in diseased conditions (Koga et al., 2016).

特性

IUPAC Name |

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRGQUDUVGRCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27F4N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)

![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)